4-(Cyclopentyloxy)benzene-1-sulfonamide

Description

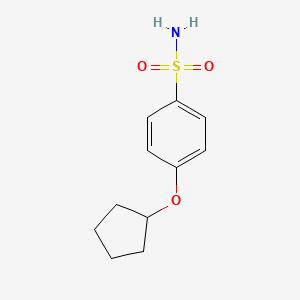

4-(Cyclopentyloxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1 and a cyclopentyloxy group (-O-cyclopentyl) at position 3. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of 241.34 g/mol . The cyclopentyloxy substituent imparts moderate lipophilicity due to the aliphatic cyclopentane ring, which may influence solubility and membrane permeability in biological systems.

Propriétés

IUPAC Name |

4-cyclopentyloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKDBYZKMLFWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(Cyclopentyloxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C13H17NO3S. The compound features a sulfonamide group (-SO2NH2) attached to a benzene ring, which is further substituted with a cyclopentyloxy group. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. A study highlighted the antimicrobial efficacy of various benzenesulfonamides, showing that modifications in the sulfonamide structure could enhance activity against bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for several sulfonamide derivatives, indicating their potency against common pathogens:

| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 6.72 | 6.63 |

| Compound B | TBD | TBD |

Note: Further studies are required to determine the specific MIC values for this compound.

Anti-inflammatory Activity

In addition to its antimicrobial properties, sulfonamides have shown anti-inflammatory effects. Research indicates that certain benzenesulfonamides can significantly reduce inflammation in animal models. For instance, compounds similar to this compound demonstrated substantial inhibition of carrageenan-induced edema in rats .

Table 2 presents the percentage inhibition of paw edema for select compounds:

| Compound | % Inhibition at 1h | % Inhibition at 2h | % Inhibition at 3h |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound C | 94.69 | 89.66 | 87.83 |

The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thereby exerting their antibacterial effects . Additionally, some studies suggest that sulfonamides can act as carbonic anhydrase inhibitors, which may relate to their anti-inflammatory properties .

Case Studies

Recent investigations into similar compounds have provided insights into their biological mechanisms and potential therapeutic applications:

- Anticancer Activity: A study on benzenesulfonamides showed promising results in inhibiting cancer cell proliferation under hypoxic conditions, indicating potential use in cancer therapy .

- Calcium Channel Inhibition: Research indicates that certain sulfonamides can affect calcium channels, leading to changes in vascular resistance and perfusion pressure, which may have implications for cardiovascular therapies .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C11H15NO3S

- Molecular Weight : Approximately 245.31 g/mol

- Physical State : White solid

- Melting Point : Approximately 58°C

The compound features a sulfonamide functional group, which is known for its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

4-(Cyclopentyloxy)benzene-1-sulfonamide is primarily utilized in the development of pharmaceuticals due to its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with essential enzymes. For example, compounds with similar structures have shown efficacy against various bacterial strains .

- Anticancer Potential : Studies on related compounds suggest that they may inhibit key signaling pathways involved in cancer cell proliferation. Some benzenesulfonamide derivatives have demonstrated activity against cancer cell lines .

- Pain Management : The compound has been investigated as a sodium channel inhibitor, particularly Nav1.7, which is implicated in pain signaling. This suggests potential applications in treating neuropathic pain and other pain disorders .

Organic Synthesis

In organic synthesis, this compound serves as an important building block for more complex molecules:

- Synthesis of Sulfonamides : The compound can be used to synthesize various sulfonamide derivatives through electrophilic aromatic substitution reactions. This reactivity is crucial for developing new drugs .

- Biochemical Probes : Its ability to modify proteins allows it to be used as a biochemical probe in proteomics research, aiding the study of protein functions and interactions .

Inhibitory Activity Against PDE4D

A study evaluated the inhibitory activity of synthesized compounds related to this compound against phosphodiesterase 4D (PDE4D), an enzyme linked to neurological disorders. Some derivatives showed promising results, indicating potential therapeutic applications for conditions like depression and asthma .

Synthesis and Evaluation of Derivatives

Research into the synthesis of benzenesulfonamide derivatives revealed that modifications can enhance biological activity. Compounds were tested for their ability to inhibit NKCC1 (a sodium-potassium-chloride cotransporter), with significant efficacy observed in vitro and in vivo .

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

- Cyclopentyloxy vs. Chlorophenoxy: The cyclopentyloxy group is aliphatic and electron-donating via oxygen lone pairs, enhancing lipophilicity.

- Heterocyclic Substituents: OXSA’s oxazole ring (C₁₀H₁₀N₂O₃S) enables π-π stacking and hydrogen bonding, critical for carbonic anhydrase II inhibition.

Physicochemical Properties

- Solubility: 4-(4-Chlorophenoxy)benzene-1-sulfonamide is soluble in polar solvents like DMSO, whereas the cyclopentyloxy analog’s solubility profile is undefined but likely skewed toward less polar solvents due to its lipophilic cyclopentane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.